molecular formula C19H21N5O2S B12118248 3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide

Cat. No.: B12118248
M. Wt: 383.5 g/mol
InChI Key: GYBRUTFTRHYLKJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazine ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and reacting it with a suitable nitrile to form the benzothiazole ring.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with diketones.

    Coupling Reactions: The benzothiazole and pyrazine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrazine ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with various enzymes and receptors.

    Industrial Applications: Potential use as a precursor for the synthesis of more complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the pyrazine ring may interact with enzymes. The morpholine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)-N-[3-(piperidin-4-yl)propyl]pyrazine-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(1,3-Benzothiazol-2-yl)-N-[3-(pyrrolidin-4-yl)propyl]pyrazine-2-carboxamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]pyrazine-2-carboxamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures. This makes it a more versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)pyrazine-2-carboxamide

InChI

InChI=1S/C19H21N5O2S/c25-18(22-6-3-9-24-10-12-26-13-11-24)16-17(21-8-7-20-16)19-23-14-4-1-2-5-15(14)27-19/h1-2,4-5,7-8H,3,6,9-13H2,(H,22,25)

InChI Key

GYBRUTFTRHYLKJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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